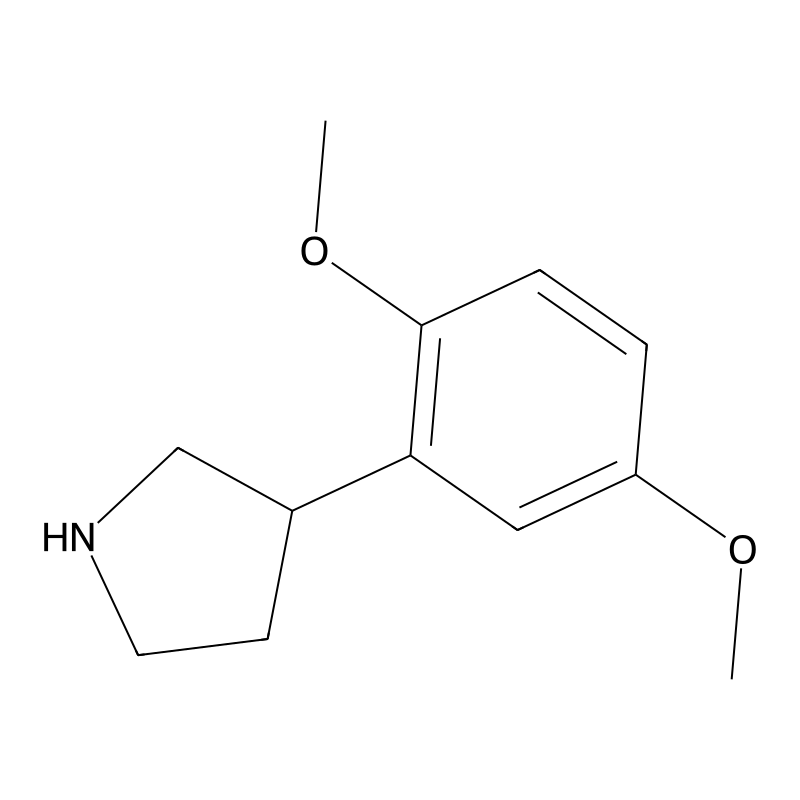

3-(2,5-Dimethoxyphenyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Potential Properties

The presence of the pyrrolidine ring and the dimethoxyphenyl group suggests 3-(2,5-Dimethoxyphenyl)pyrrolidine could possess basic properties and potential for hydrogen bonding [, ]. These characteristics might be of interest for research in areas like catalysis or material science.

Similarity to Existing Molecules

3-(2,5-Dimethoxyphenyl)pyrrolidine shares some structural features with established pharmaceutically active compounds []. This raises the possibility that it could serve as a starting point for drug discovery efforts, although further research would be necessary to determine its potential biological activity.

3-(2,5-Dimethoxyphenyl)pyrrolidine is an organic compound characterized by its molecular formula and a molecular weight of 207.27 g/mol. This compound features a pyrrolidine ring substituted at the 3-position with a 2,5-dimethoxyphenyl group. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Research indicates that compounds related to 3-(2,5-Dimethoxyphenyl)pyrrolidine exhibit significant biological activities. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been identified as selective agonists for the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders . The unique structure of 3-(2,5-Dimethoxyphenyl)pyrrolidine may confer similar receptor interaction profiles, potentially influencing mood and cognitive functions.

The synthesis of 3-(2,5-Dimethoxyphenyl)pyrrolidine can be achieved through several methods:

- Direct Alkylation: This involves the alkylation of pyrrolidine with a suitable electrophile derived from 2,5-dimethoxyphenol.

- Cyclization Reactions: Starting materials such as amines and aldehydes can be reacted under acidic or basic conditions to form the pyrrolidine ring.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields for synthesizing pyrrolidine derivatives .

3-(2,5-Dimethoxyphenyl)pyrrolidine has potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. It may serve as a lead compound for developing new drugs targeting serotonin receptors or other relevant biological pathways. Furthermore, it could be utilized in research exploring the pharmacological effects of pyrrolidine derivatives on mood disorders and neuropharmacology.

Interaction studies involving 3-(2,5-Dimethoxyphenyl)pyrrolidine focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary studies suggest that similar compounds can modulate serotonin receptor activity, which may lead to therapeutic effects in treating depression and anxiety disorders . Further research is needed to elucidate the specific interactions and mechanisms of action associated with this compound.

Several compounds share structural similarities with 3-(2,5-Dimethoxyphenyl)pyrrolidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)piperidine | Piperidine ring instead of pyrrolidine | Selective agonist for serotonin receptors |

| N-Methyl-3-(2,5-dimethoxyphenyl)pyrrolidine | Methyl substitution at nitrogen | Potentially altered receptor affinity |

| 3-(4-Methoxyphenyl)pyrrolidine | Different aromatic substitution | Varies in receptor interaction |

The uniqueness of 3-(2,5-Dimethoxyphenyl)pyrrolidine lies in its specific substitution pattern on the aromatic ring and its potential interactions with serotonin receptors compared to other similar compounds.